molecular formula C17H16N4OS B5727733 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B5727733
M. Wt: 324.4 g/mol
InChI Key: YJHFSZJNBSWBMY-UHFFFAOYSA-N
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Description

2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of a hydrazine derivative with a suitable nitrile. For example, 2-methylphenylhydrazine can be reacted with a nitrile to form the triazole ring.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often involves the use of a base such as cesium carbonate to facilitate the reaction.

    Acetamide Formation: Finally, the triazole-thioether compound is reacted with an acylating agent, such as acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.

    Medicine: Its triazole moiety is known for its biological activity, and it has been investigated for its potential use in treating diseases such as cancer and diabetes.

    Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.

Mechanism of Action

The mechanism of action of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. Additionally, the sulfanyl group can interact with thiol-containing enzymes, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • 2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • 2-{[5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Uniqueness

The uniqueness of 2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide lies in its specific substitution pattern on the triazole ring. The presence of the 2-methylphenyl group imparts distinct chemical and biological properties compared to other similar compounds. This unique structure can influence its binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

2-[[5-(2-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-12-7-5-6-10-14(12)16-19-17(21-20-16)23-11-15(22)18-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHFSZJNBSWBMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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